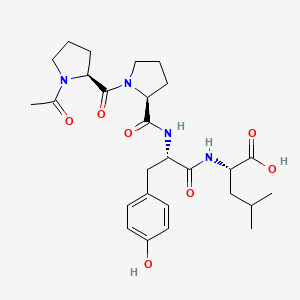

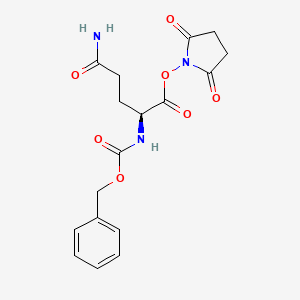

Z-Gln-OSu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-Gln-OSu is a short-chain amino acid derivative of L-glutamine (L-Gln). It is a key component of the body's metabolic processes and is involved in a number of important physiological functions. This compound is a powerful antioxidant, with anti-inflammatory and immunomodulatory effects. It is also an important regulator of cell signaling pathways, and plays a key role in the synthesis and maintenance of metabolic intermediates and proteins.

科学的研究の応用

Peptide Synthesis and Enzymatic Reactions : A study by Erbeldinger, Ni, and Halling (1999) focused on the kinetics of enzymatic solid-to-solid peptide synthesis, using Z-Gln and Leu-NH2 as model substrates. This research extended the kinetic knowledge of reactions involving highly concentrated substrate mixtures with little water, relevant to peptide synthesis involving compounds like Z-Gln-OSu (Erbeldinger, Ni, & Halling, 1999).

Plasma Physics Research : Several studies have investigated the Z-machine at Sandia National Laboratories, a significant tool in plasma physics research. While these studies do not directly reference this compound, they provide context for advanced scientific research environments where such compounds might be studied. For example, Shah et al. (2018) discussed the use of the Z-machine in understanding plasma physics phenomena (Shah, Jordan, Mcbride, & Seyler, 2018).

Graphene and Two-Dimensional Nanomaterials : Yang et al. (2015) investigated graphene-like two-dimensional layered nanomaterials, which could provide a context for studying the interactions of peptides like this compound with advanced materials (Yang, Zhu, Du, Zhu, & Lin, 2015).

High-Energy Density Physics and Fusion Research : Research at the Sandia National Laboratories using the Z machine, as reviewed by Sinars et al. (2020), explores high energy density physics, which could be relevant for understanding the physical properties and potential applications of this compound in extreme conditions (Sinars et al., 2020).

Astrophysical Applications : Menten (2006) discussed the scientific and technological aspects of observing lines from CO and other species at high redshift and in the local universe, providing a broader perspective on the type of research environments where this compound might be studied (Menten, 2006).

作用機序

Target of Action

Z-Glutaminylglycine (Z-Gln-OSu) is primarily targeted by transglutaminases . Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins by inserting an isopeptide bond within or between polypeptide chains . They catalyze the acyl transfer reaction between the γ-carboxyamide group of peptide-bound glutamine residues and a variety of primary amines, particularly the ε-amino group of lysine .

Mode of Action

In the presence of microbial transglutaminase (MTG), hydroxylamine is incorporated into Z-Glutaminylglycine to form Z-glutamylhydroxamate-glycine . This reaction is facilitated by the transglutaminase enzyme, which uses Z-Glutaminylglycine as the amine acceptor substrate and hydroxylamine as the amine donor .

Biochemical Pathways

The action of Z-Glutaminylglycine is closely related to the glutamine metabolic pathway . Glutaminolysis controls the process of converting glutamine into tricarboxylic acid (TCA) cycle metabolites through the regulation of multiple enzymes . Glutaminases, which show the importance as the very first step in this process, regulate the conversion of glutamine into glutamate .

Result of Action

The result of Z-Glutaminylglycine’s action is the formation of Z-glutamylhydroxamate-glycine, a colored complex with iron (III) that is detectable at 525 nm . This reaction is significant as it is highly stable and also resistant to mechanical and proteolytic degradation .

Action Environment

The action of Z-Glutaminylglycine is influenced by environmental factors such as pH and temperature, as these can affect enzyme activity and stability. For instance, the microbial transglutaminase assay kit, which uses Z-Glutaminylglycine, contains a lyophilized TRIS buffer with a pH of 6.0 . This suggests that a neutral to slightly acidic environment may be optimal for the action of Z-Glutaminylglycine. Additionally, storage conditions can impact the stability of Z-Glutaminylglycine, with recommendations for storage at 2-8°C .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O7/c18-13(21)7-6-12(16(24)27-20-14(22)8-9-15(20)23)19-17(25)26-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,18,21)(H,19,25)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAADPWIOJORBEB-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679833 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34078-85-8 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)